Z-Hyp(tBu)-OMe
Description
Significance of Hydroxyproline (B1673980) and its Derivatives in Organic and Peptide Chemistry
Hydroxyproline, a non-proteinogenic amino acid, and its derivatives are of considerable importance in both organic and peptide chemistry. The presence of a hydroxyl group on the pyrrolidine (B122466) ring provides a versatile handle for further chemical modifications, allowing for the introduction of various structural fragments. This capability is crucial for creating molecules with tailored properties. In peptide chemistry, hydroxyproline is a key component of collagen, where it plays a critical role in stabilizing the iconic triple-helical structure. The conformational rigidity of the proline ring, combined with the functionalization potential of the hydroxyl group, makes hydroxyproline derivatives valuable tools for influencing peptide structure and function. They are used to create peptidomimetics, probes for studying biological processes, and as building blocks for bioactive peptides and complex natural products. The ability to modify the hydroxyl group allows chemists to fine-tune properties such as solubility, binding affinity, and metabolic stability.
Overview of Z-Hyp(tBu)-OMe as a Representative Research Intermediate
This compound, or (2S,4R)-1-benzyl 2-methyl 4-(tert-butoxy)pyrrolidine-1,2-dicarboxylate, serves as an excellent example of a protected hydroxyproline derivative used as a research intermediate. In this compound, the three key functional groups of the hydroxyproline core are masked with specific protecting groups:
Z (Benzyloxycarbonyl) group: This group protects the amine (N-terminus), preventing it from participating in unwanted reactions during peptide synthesis.
tBu (tert-Butyl) group: The hydroxyl group at the 4-position is protected as a tert-butyl ether. This is a robust protecting group that is stable to many reaction conditions but can be removed under specific acidic conditions. This protection prevents the hydroxyl group from interfering with coupling reactions.
OMe (Methyl ester) group: The carboxylic acid (C-terminus) is protected as a methyl ester, which can be selectively cleaved when needed.
This trifecta of protecting groups allows for the controlled and sequential manipulation of the hydroxyproline scaffold, making this compound a valuable building block in multi-step syntheses. It is particularly useful in the solution-phase synthesis of peptide fragments that can then be used in larger convergent synthesis strategies.
Historical Context of Protected Amino Acid Chemistry Advancements
The development of protected amino acids has been a cornerstone of modern peptide chemistry. Early efforts in peptide synthesis were hampered by the difficulty of selectively forming amide bonds without side reactions. The breakthrough came with the introduction of the concept of protecting groups. The tert-butyloxycarbonyl (Boc) protecting group, introduced in the mid-20th century, was a significant step forward, enabling the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in 1963. This revolutionary technique, where peptides are built on a solid support, dramatically simplified the synthesis process.
Further advancements led to the development of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which offered an alternative and often milder deprotection strategy compared to the harsh acidic conditions required for Boc removal. The Fmoc/tBu strategy has become the dominant method for SPPS, allowing for the synthesis of a wide array of complex and modified peptides. The continuous development of new protecting groups and orthogonal protection schemes, where different protecting groups can be removed under distinct conditions, has expanded the toolbox of peptide chemists, enabling the synthesis of increasingly sophisticated molecules for research and therapeutic applications. The availability of high-purity, commercially produced protected amino acids has been a critical factor in these advancements.
Interactive Data Tables
Below are interactive tables detailing the properties of this compound and related compounds mentioned in this article.
Table 1: Physicochemical Properties of this compound
Table 2: Protecting Groups of Selected Hydroxyproline Derivatives
Detailed Research Findings
Research involving this compound and related derivatives has yielded significant insights into peptide structure and function. For instance, the tert-butyl ether protection of the hydroxyproline side chain is crucial for preventing side reactions during peptide synthesis, particularly in the Fmoc/tBu strategy. The stability of the tBu group under the basic conditions used for Fmoc removal, and its lability under acidic conditions for final deprotection, makes it an ideal orthogonal protecting group.
Studies on collagen mimetic peptides have utilized building blocks like Fmoc-Pro-Hyp(tBu)-Gly-OH, which shares the same hydroxyl protection as this compound, to facilitate the synthesis of these complex structures. The use of such pre-formed tripeptide units in a convergent synthesis approach can improve yields and simplify purification compared to a linear stepwise synthesis. Furthermore, the ability to selectively deprotect the hydroxyl group while the peptide is still on the solid support opens up possibilities for site-specific modifications, a technique known as "proline editing." This allows for the introduction of a wide range of functionalities to probe structure-activity relationships.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H25NO5 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-O-benzyl 2-O-methyl (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-14-10-15(16(20)22-4)19(11-14)17(21)23-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3/t14-,15+/m1/s1 |
InChI Key |
QFTFVLPQULZWHY-CABCVRRESA-N |
SMILES |
CC(C)(C)OC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |
sequence |
X |
Origin of Product |
United States |
Synthetic Methodologies for Z Hyp Tbu Ome and Analogous Protected Hydroxyproline Derivatives
Stereoselective Synthesis Approaches for Hydroxyproline (B1673980) Scaffolds
The pyrrolidine (B122466) ring of hydroxyproline contains multiple stereocenters, demanding highly stereoselective synthetic methods to access specific diastereomers.
Asymmetric Synthesis of Hydroxyproline Diastereomers
The controlled synthesis of specific hydroxyproline diastereomers is a significant challenge that has been addressed through various asymmetric strategies. One effective method involves the stereoselective 1,3-dipolar cycloaddition between a nitrone derived from a chiral auxiliary and an alkene, which can establish three contiguous stereogenic centers in a single step with high stereocontrol. This approach has been successfully used to generate enantiopure 3-substituted 4-hydroxyproline (B1632879) derivatives.
Another powerful strategy for accessing 3-hydroxyproline (B1217163) diastereomers involves the stereospecific rearrangement of protected α,δ-dihydroxy-β-amino esters. This method proceeds through the formation of an intermediate aziridinium (B1262131) ion, followed by cyclization and deprotection to yield single diastereoisomers of (2R,3S)-3-hydroxyproline and (2S,3S)-3-hydroxyproline with high diastereomeric ratios (>99:1 dr). Additionally, methods starting from N-protected β-aminoaldehydes and benzyl (B1604629) diazoacetate have been developed to produce 3-hydroxyproline benzyl esters, often as a single diastereomer. The stereochemical outcome in these reactions is highly dependent on the nature of the substituents on the starting aldehyde.
Enzymatic Hydroxylation in Protected Amino Acid Synthesis
Enzymatic methods offer a highly selective and environmentally benign alternative to traditional chemical synthesis for producing hydroxyprolines. Biocatalysis can achieve high regio- and stereoselectivity under mild conditions.
Ketoreductase (KRED) enzymes are particularly effective for the stereodivergent synthesis of hydroxyproline isomers. Through a dynamic kinetic reduction of a cyclic β-ketoester, various KREDs can produce all four stereoisomers of 3-hydroxyproline with high diastereo- and enantioselectivity. This approach is scalable and allows for straightforward product isolation.
| Target Isomer | Enzyme (KRED) | Cofactor | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| (2S,3S) | KRED P1D3 | NADP | >99% | 98% |
| (2S,3R) | KRED 119 | NADP | >99% | 94% |
| (2R,3R) | KRED P1B2 | NADP | >99% | 99% |
| (2R,3S) | KRED P2C2 | NADP | >99% | >99% |
Furthermore, Fe(II)/α-ketoglutarate-dependent dioxygenases (KDOs) and other hydroxylases have been engineered to catalyze the selective hydroxylation of amino acids. For instance, a hydroxylase from Sulfobacillus thermotolerans was identified to catalyze the threo-β-selective hydroxylation of L-histidine and L-glutamine. Similarly, threonine aldolases have been cloned and overexpressed to facilitate the synthesis of a wide range of β-hydroxy-α-amino acids from glycine (B1666218) and various aldehydes. These enzymatic strategies provide direct routes to hydroxylated amino acids that are often difficult to access through multi-step chemical synthesis.
Protecting Group Strategies for Nα, Hydroxyl, and Carboxyl Functionalities
The synthesis of a compound like Z-Hyp(tBu)-OMe requires an orthogonal protecting group strategy, where each group can be removed selectively without affecting the others. This is essential for its use in stepwise peptide synthesis or other complex molecular constructions.
Benzyloxycarbonyl (Z) Protection at Nα
The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of amine protection in peptide chemistry, first introduced by Bergmann and Zervas. It is widely used for α-amino group protection in solution-phase peptide synthesis. The Z group is typically introduced by reacting the amino acid with benzyl chloroformate (Z-Cl) under basic conditions.
One of the main advantages of the Z group is its stability across a broad range of reaction conditions. It is resistant to the basic conditions used for the cleavage of Fmoc groups and the mild acidic conditions that can cleave t-butyl-based groups. Deprotection of the Z group is most commonly achieved through catalytic hydrogenolysis (e.g., H₂/Pd) or by treatment with strong acids such as hydrogen bromide (HBr) in acetic acid.
Tert-Butyl (tBu) Ether Protection of the Hydroxyl Group
The tert-butyl (tBu) group is a widely used protecting group for the side-chain hydroxyl functions of amino acids such as serine, threonine, and hydroxyproline. In the context of this compound, a tBu ether shields the C4 hydroxyl group of the pyrrolidine ring. This protection is critical to prevent unwanted side reactions, such as acylation, during subsequent synthetic steps like peptide coupling.
The tBu group is valued for its stability under basic and nucleophilic conditions, making it compatible with both Fmoc and Z-group chemistries. It is typically removed under strong acidic conditions, most commonly with trifluoroacetic acid (TFA). This cleavage is orthogonal to the hydrogenolysis conditions used to remove Z groups, allowing for selective deprotection strategies.
Methyl Ester Protection of the Carboxyl Group
Protection of the carboxylic acid functionality is essential to prevent its participation in undesired reactions when the amino group is being coupled. The methyl ester (OMe) is one of the simplest and most common protecting groups for this purpose. It is typically formed through standard esterification procedures, such as reacting the amino acid with methanol (B129727) in the presence of an acid catalyst like HCl.
Methyl esters are stable under the neutral or acidic conditions often used for peptide coupling. The removal of the methyl group is generally accomplished by saponification, which involves mild hydrolysis with an aqueous base like sodium hydroxide (B78521) (NaOH). This deprotection method is orthogonal to the acidic cleavage of tBu ethers and the hydrogenolytic cleavage of Z groups, completing the versatile protection scheme seen in this compound.
| Functional Group | Protecting Group | Abbreviation | Common Cleavage Condition | Reference |
|---|---|---|---|---|
| α-Amino | Benzyloxycarbonyl | Z or Cbz | Hydrogenolysis (H₂, Pd/C) or HBr/AcOH | |
| Hydroxyl | Tert-butyl ether | tBu | Strong acid (e.g., Trifluoroacetic Acid, TFA) | |
| Carboxyl | Methyl ester | OMe | Base hydrolysis (e.g., NaOH) |
Orthogonal Protecting Group Schemes in Amino Acid Derivatization
The compound this compound is a classic example of a hydroxyproline derivative employing an orthogonal protection strategy. It incorporates three distinct protecting groups, each securing one of the amino acid's functional moieties:
The benzyloxycarbonyl (Z or Cbz) group protects the α-amino group.
The tert-butyl (tBu) group protects the C4-hydroxyl side chain.
The methyl ester (OMe) protects the C-terminal carboxyl group.
The orthogonality of this scheme lies in the distinct conditions required for the removal of each group. The Z group is labile to hydrogenolysis, the tBu ether is cleaved by strong acid, and the methyl ester is removed by saponification. This allows for selective deprotection at any of the three positions, enabling the molecule to be used as a versatile building block in peptide synthesis.
The most prevalent orthogonal scheme in modern solid-phase peptide synthesis (SPPS) is the fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategy. This system relies on the base-lability of the Nα-Fmoc group for its removal during chain elongation, while the acid-labile tBu-based side-chain protecting groups remain intact until the final acid-mediated cleavage from the resin. The this compound derivative is more commonly associated with solution-phase synthesis, where its unique combination of protecting groups provides strategic advantages.
Table 1: Protecting Groups in this compound and Their Orthogonal Cleavage Conditions
| Protected Group | Functional Group | Abbreviation | Typical Cleavage Reagent(s) | Stability Conditions |
|---|---|---|---|---|
| Benzyloxycarbonyl | α-Amino | Z or Cbz | H₂/Pd, HBr/AcOH, TFMSA | Stable to mild base (saponification) and mild acid. |
| tert-Butyl ether | Side-Chain Hydroxyl | tBu | Trifluoroacetic Acid (TFA), HF | Stable to base (piperidine) and hydrogenolysis. |
| Methyl ester | C-Terminal Carboxyl | OMe | NaOH, LiOH (Saponification) | Stable to hydrogenolysis and mild acid. |
Solution-Phase Synthetic Protocols for Protected Hydroxyproline Derivatives
Solution-phase peptide synthesis (SPPS) remains a powerful method for producing peptides, particularly for large-scale synthesis or when specific modifications are required. The formation of dipeptides and tripeptides using protected hydroxyproline derivatives like this compound involves the stepwise formation of amide bonds. This process requires the selective deprotection of either the N- or C-terminus of the amino acid building block, followed by a coupling reaction.
The general procedure involves activating the free carboxyl group of one amino acid (the C-component) and reacting it with the free amino group of another (the N-component). For instance, to use this compound as the N-component, the Z-group would first be removed via hydrogenolysis to yield H-Hyp(tBu)-OMe. This could then be coupled with an N-protected amino acid, such as Z-Pro-OH, using a suitable coupling agent. Conversely, to use this compound as the C-component, the methyl ester would be saponified to yield Z-Hyp(tBu)-OH. This product's free carboxyl group can then be activated.
Common methods for carboxyl group activation include the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) to improve efficiency and suppress racemization. An alternative approach involves converting the carboxylic acid into an active ester, for example, a pentafluorophenyl (Pfp) ester, which then reacts with the amine component. Research has demonstrated the synthesis of collagen-related tripeptides, such as Fmoc-Pro-Hyp(tBu)-Gly-OH, in solution, highlighting the utility of these methods for incorporating protected hydroxyproline residues.
The synthetic utility of this compound and its derivatives is critically dependent on the ability to selectively remove one protecting group in the presence of others. This selective deprotection allows for controlled, site-specific modifications and peptide chain elongation.
Selective Cleavage of the Methyl Ester (OMe): The methyl ester is typically removed via saponification using an alkali hydroxide, such as lithium hydroxide (LiOH), in a mixture of water and an organic solvent. This mild basic hydrolysis does not affect the acid-labile tBu ether or the hydrogenolysis-sensitive Z group. Enzymes can also be employed for the highly selective removal of a methyl ester group in the presence of t-butyl esters, offering a green chemistry alternative.
Selective Cleavage of the Benzyloxycarbonyl (Z) Group: The Z group is most commonly and cleanly removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst). These conditions are neutral and highly specific, leaving ester and ether linkages, such as the OMe and tBu groups, completely intact. Alternatively, strong acids like HBr in acetic acid can cleave the Z group, though this method is harsher and may affect other acid-sensitive groups.
Selective Cleavage of the tert-Butyl (tBu) Ether: The tBu ether is known for its stability under a wide range of conditions but is susceptible to strong acids. It is typically removed using neat trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF). In the context of this compound, these strong acid conditions would also cleave the Z group. Achieving selective deprotection of the tBu ether while preserving the Z group is challenging. However, specific reagents have been developed for such transformations. For example, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) has been used for the preparation of Z-Hyp(tBu)-OH, implying a selective reaction at the ester or ether position depending on the substrate. Similarly, aqueous phosphoric acid has been reported as a mild and selective reagent for cleaving t-butyl ethers, potentially offering a pathway that preserves other protecting groups.
Table 2: Selective Deprotection Strategies for this compound Derivatives
| Target Protecting Group | Reagent/Condition | Preserved Groups | Resulting Product |
|---|---|---|---|
| Methyl Ester (OMe) | LiOH / H₂O, THF | Z, tBu | Z-Hyp(tBu)-OH |
| Benzyloxycarbonyl (Z) | H₂ / Pd-C | tBu, OMe | H-Hyp(tBu)-OMe |
| tert-Butyl Ether (tBu) | TFA (Trifluoroacetic Acid) | OMe (Z group is also cleaved) | H-Hyp-OMe |
Role of Z Hyp Tbu Ome As a Building Block in Complex Molecule Synthesis
Incorporation into Peptides and Peptidomimetics
The unique structural features of Z-Hyp(tBu)-OMe make it a sought-after component in peptide chemistry. The tert-butyl ether protecting the C4-hydroxyl group of the proline ring is stable under various reaction conditions, while the Z and OMe groups offer orthogonal protection strategies, allowing for selective deprotection and chain elongation.
Synthesis of Collagen-Related Tripeptides and Analogs
This compound is a key precursor for creating tripeptidic segments that are fundamental to the structure of collagen. Natural collagen is rich in Gly-Pro-Hyp sequences, and synthetic analogs are crucial for studying collagen folding, stability, and biological function.
A notable application involves the synthesis of the dipeptide Cbz-Hyp(tBu)-Gly-OMe. In a typical procedure, Z-Hyp(tBu)-OH (obtained from the saponification of this compound) is coupled with a glycine (B1666218) methyl ester hydrochloride (HCl·GlyOMe). Current time information in Merrimack County, US. This reaction is often mediated by a coupling agent like isobutyl chloroformate in the presence of a non-nucleophilic base such as N-methylmorpholine (NMM). Current time information in Merrimack County, US. This method efficiently produces the desired dipeptide in high yield, which can then be further elongated. Current time information in Merrimack County, US. For instance, the Z group can be removed via hydrogenolysis, and the resulting free amine can be coupled with another protected amino acid, such as Fmoc-Pro-OH, to form the collagen-related tripeptide Fmoc-Pro-Hyp(tBu)-Gly-OH. Current time information in Merrimack County, US. This segment is sufficiently pure for use in solid-phase segment condensation to build longer collagen mimetic peptides. Current time information in Merrimack County, US.
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Cbz-Hyp(tBu)-OH | HCl·GlyOMe, Isobutyl chloroformate, NMM in THF | Cbz-Hyp(tBu)-Gly-OMe | 88% | Current time information in Merrimack County, US. |
Construction of Plant Peptide Hormones (e.g., PSY1 Glycopeptides)
The synthesis of complex, post-translationally modified peptides, such as the plant peptide hormone PSY1 (Plant Peptide Containing Sulfated Tyrosine 1), demonstrates the utility of protected hydroxyproline (B1673980) building blocks. PSY1 is a glycopeptide that contains arabinosylated hydroxyproline and a sulfated tyrosine. The construction of the peptide backbone for such molecules is often achieved using Fmoc/tBu-based solid-phase peptide synthesis (SPPS).
In the synthesis of PSY1 and its analogs, building blocks like Fmoc-Hyp(tBu)-OH are employed to introduce the hydroxyproline residue at specific positions in the peptide chain. The tert-butyl (tBu) ether on the hydroxyproline side chain is crucial as it is stable to the basic conditions used for Fmoc group removal during SPPS, preventing unwanted side reactions at the hydroxyl group. This protection strategy allows for the precise assembly of the peptide backbone before proceeding with further modifications, such as glycosylation or sulfation. Although this example uses the Fmoc N-protecting group, it highlights the essential role of the tBu-protected hydroxyproline core, a feature shared with this compound, in the synthesis of complex, modified peptides.
Synthesis of Peptides with Specific C-Terminal Proline/Hydroxyproline Residues
In peptide synthesis, the C-terminal residue is the starting point for chain assembly in SPPS and requires protection of its carboxylic acid group to prevent unwanted side reactions. The structure of this compound, with its methyl ester (-OMe) protecting the C-terminus, makes it suitable for use in solution-phase synthesis. For solid-phase synthesis, the corresponding H-Hyp(tBu)-OH is typically anchored to a resin.
The Z-group on the amine and the tBu-group on the side-chain hydroxyl provide the necessary protection during the coupling of the subsequent amino acid. The methyl ester is considered a "permanent" protecting group that remains in place during chain elongation but can be removed at the end of the synthesis, typically by saponification with a base like lithium hydroxide (B78521), to yield the free carboxylic acid. The use of such a protected C-terminal hydroxyproline derivative ensures the selective formation of the desired peptide sequence.
Applications in Organic Synthesis of Bioactive Compounds
Beyond its direct incorporation into peptides, the pyrrolidine (B122466) ring of hydroxyproline derivatives can be chemically manipulated to create novel, non-proteinogenic amino acids and other bioactive compounds.
Intermediate in Pharmaceutical Synthesis
The modification of peptides containing hydroxyproline is a powerful strategy for generating new chemical entities with potential pharmaceutical applications. Hydroxyproline can act as a "customizable unit" within a peptide chain. By incorporating a protected hydroxyproline building block like this compound into a peptide, the resulting molecule can undergo further transformations to introduce diverse functionalities. These transformations can yield unnatural amino acid derivatives with varied side chains containing hydroxyl, amino, or alkenyl groups. Such modified peptides are of high interest as they can exhibit enhanced resistance to enzymatic degradation, improved bioavailability, and modulated biological activity, making them valuable candidates in drug discovery.
Generation of N-Alkyl Amino Acids and N-Alkyl Peptides
A sophisticated application of hydroxyproline-containing peptides is their conversion into N-alkyl amino acids through a ring-scission process. This method provides access to high-value N-alkylated products, which are important components of many pharmaceutically active compounds. The process involves the oxidative cleavage of the C4–C5 bond of the hydroxyproline pyrrolidine ring.
For example, a dipeptide such as Cbz-Phe-Hyp-OMe can be treated with a hypervalent iodine reagent, like (diacetoxyiodo)benzene (B116549) (DIB), and iodine under light irradiation. This reaction induces a free-radical scission of the Hyp unit, breaking the pyrrolidine ring to form an N-acetoxymethyl-N-(N-benzyloxycarbonyl-L-phenylalanyl)-4-oxo-L-homoalanine methyl ester. This intermediate can then be further manipulated. The N-acetoxymethyl group can be reduced to an N-methyl group or reacted with various nucleophiles to generate diverse N-alkyl chains, all while maintaining high optical purity. This domino process allows for the selective modification of peptides and the generation of structurally diverse N-alkyl amino acids and peptides from readily available hydroxyproline precursors.
| Initial Unit | Key Transformation | Intermediate Product | Final Product Type | Reference |
|---|---|---|---|---|
| Hydroxyproline (Hyp) in a peptide | Oxidative scission of the pyrrolidine ring | N-acetoxymethyl chain and α-alkyl chain | N-methyl or other N-alkyl amino acids |
Strategies for Overcoming Synthetic Challenges in Peptide Elongation involving Proline/Hydroxyproline
The unique cyclic structure of proline and its derivatives, such as hydroxyproline, introduces significant challenges during peptide synthesis. The conformational rigidity of the pyrrolidine ring can influence the secondary structure of the growing peptide chain and affect reaction kinetics. One of the most prominent side reactions encountered during the incorporation of proline and hydroxyproline is the formation of 2,5-diketopiperazines (DKPs).
Mitigation of Diketopiperazine Formation during Peptide Synthesis
The use of building blocks like this compound is part of a broader strategy to control such side reactions. The choice of protecting groups on the N-terminus (Z-group), the side chain (tBu ether), and the C-terminus (methyl ester) are all critical in influencing the reaction pathway.
Research Findings on Protecting Group Influence:
Research has shown that the nature of the N-terminal protecting group on a prolyl-dipeptide ester is a key factor in the propensity for DKP formation. In a relevant study, the hydrogenolysis of Z-amino acid-D-Pro-OMe dipeptides in the presence of acetic acid was found to lead to almost quantitative formation of diketopiperazines. This indicates that once the Z-group is removed to yield the free amine of the dipeptide methyl ester, intramolecular cyclization is extremely rapid and efficient.
This highlights a fundamental strategy for mitigating DKP formation: controlling the lifetime of the reactive dipeptide-ester intermediate. If the deprotected amine is allowed to exist freely in solution, cyclization is highly probable. However, if the deprotected amine is "trapped" in situ by the next activated amino acid in the sequence, the desired peptide elongation can outcompete the cyclization. The use of this compound in a solution-phase synthesis would necessitate such a strategy, where the hydrogenolytic removal of the Z-group is performed in the presence of the activated third amino acid residue.
Further studies have provided quantitative data on the cyclization of protected prolyl-dipeptides. For instance, the synthesis of Pro-Pro DKP was achieved from both Z-Pro-Pro-OMe and Boc-Pro-Pro-OMe precursors. The deprotection and subsequent cyclization of these dipeptides yielded the corresponding DKP in significant amounts, underscoring the inherent tendency of these sequences to cyclize.
| Starting Dipeptide | Deprotection/Cyclization Conditions | Product | Yield |
|---|---|---|---|
| Z-Pro-Pro-OMe | 1. Pd-catalyzed hydrogenolysis 2. NaHCO3 in MeOH | Pro-Pro DKP | 83% |
| Boc-Pro-Pro-OMe | 1. Gaseous HCl 2. NaHCO3 in MeOH | Pro-Pro DKP | 70% |
The data in Table 1 clearly demonstrates that even with different N-terminal protecting groups (Z and Boc), the dipeptide methyl esters of proline are highly prone to cyclize into the corresponding diketopiperazine. This reinforces the importance of strategic choices in peptide synthesis involving proline and hydroxyproline. While this compound itself is a stable building block, its utility in multi-step synthesis requires careful planning of the deprotection and coupling steps to avoid the high-yielding DKP side reaction. The use of sterically hindered resins like 2-chlorotrityl chloride resin in solid-phase peptide synthesis (SPPS) is another common strategy to physically inhibit this back-biting cyclization.
In the context of this compound, the tert-butyl ether protecting group on the 4-hydroxy position is stable to the conditions typically used for Z-group removal (hydrogenolysis) and methyl ester saponification, providing orthogonal protection for the side chain. This allows for the selective manipulation of the N- and C-termini while keeping the side chain hydroxyl group masked, which is crucial for incorporating this modified amino acid into more complex peptide structures.
Stereochemical and Conformational Analysis of Hydroxyproline Derivatives
Impact of Protecting Groups on Conformational Preferences of Z-Hyp(tBu)-OMe and Analogs
The conformational behavior of a modified amino acid is significantly influenced by its protecting groups. In this compound, three key groups dictate its structural propensities: the N-terminal benzyloxycarbonyl (Z) group, the C-terminal methyl ester (OMe), and the 4R-tert-butoxy (tBu) ether.
N-Acyl Group (Z): The N-acyl group (e.g., Z, Boc, Fmoc, Acetyl) is a primary determinant of the cis/trans isomerism of the urethane (B1682113) or amide bond. The electronic properties of the acyl group can modulate the energy barrier of isomerization and the relative stability of the rotamers. For instance, electron-donating groups can influence the n→π* interaction between adjacent carbonyls, a stabilizing force that favors the trans conformation. While the Z-group is a urethane, its conformational impact is often compared to amide-forming groups like Acetyl (Ac) and tert-butyloxycarbonyl (Boc) used in model studies.
4-O-tert-butyl Group (tBu): The tert-butyl ether at the C4 position introduces significant steric bulk. Unlike the free hydroxyl in hydroxyproline (B1673980) (Hyp), the tBu group cannot act as a hydrogen bond donor, eliminating the possibility of specific intramolecular hydrogen bonds that can define the conformation in unprotected or differently protected analogs. This bulky, non-polar group primarily exerts its influence through steric hindrance, which can override the stereoelectronic effects typically associated with the electronegative ether oxygen. The choice of protecting group for the hydroxyl is critical; for example, a trityl group is often used in solid-phase synthesis due to its orthogonal removal conditions compared to the acid-labile tBu group.
C-Terminal Methyl Ester (OMe): The methyl ester protects the C-terminus. In model compounds like Ac-Pro-OMe, this group allows for the study of conformational preferences in a non-zwitterionic form that mimics the amino acid residue within a peptide chain. It can also participate in stabilizing interactions; for example, in certain (2S,4S)-hydroxyproline derivatives, a transannular hydrogen bond can form between the 4S-hydroxyl group and the ester carbonyl.
The interplay of these protecting groups creates a unique conformational profile for this compound, distinguishing it from other derivatives like Fmoc-Hyp(tBu)-OH or Ac-Hyp-OMe.
Table 1: Influence of Protecting Groups on Proline Derivative Conformation
| Protecting Group | Position | Primary Influence | Effect on Conformation | Reference |
|---|---|---|---|---|
| Z, Boc, Fmoc | N-terminus | Electronic & Steric | Influences cis/trans amide equilibrium and main-chain torsion angles (φ, ψ). | |
| tert-butyl (tBu) ether | 4-hydroxyl | Steric | Imposes steric bulk, influencing ring pucker. Prevents intramolecular H-bonding from the 4-OH group. | |
| Methyl (Me) ester | C-terminus | Electronic & Steric | Prevents zwitterion formation in solution; acts as an H-bond acceptor. | |
| Trityl (Trt) ether | 4-hydroxyl | Steric & Synthetic Orthogonality | Large steric group; its primary utility is its selective removal under mild acidic conditions in peptide synthesis. |
Ring Pucker Conformations of the Pyrrolidine (B122466) Ring (e.g., Cγ-endo)
The five-membered pyrrolidine ring of proline is not planar and adopts puckered envelope conformations, typically with the Cγ carbon displaced from the plane of the other four atoms. The two primary conformations are Cγ-exo (Cγ is puckered on the opposite side of the ring from the C-terminal carboxyl group) and Cγ-endo (Cγ is puckered on the same side as the carboxyl group). This ring pucker is intrinsically linked to the main-chain conformation, as it dictates the φ and ψ torsion angles.
The preference for a specific pucker is governed by a balance of stereoelectronic and steric effects originating from substituents, particularly at the C4 position.
Stereoelectronic Control: For 4-substituted prolines with an electronegative substituent (e.g., -OH, -F), the gauche effect is dominant. This effect stabilizes a conformation where the electronegative group is gauche to the ring nitrogen. This leads to a strong preference for the Cγ-exo pucker in 4R-derivatives (like Hyp) and a Cγ-endo pucker in 4S-derivatives (like 4S-fluoroproline).
Steric Control: For substituents that are sterically demanding but not highly electronegative (e.g., -CH₃, -tBu), the steric preference for the substituent to occupy a pseudo-equatorial position dominates. In a 4R-substituted proline, this leads to a Cγ-endo preference, which is the opposite of the stereoelectronic preference.
In this compound, the substituent is a 4R-tert-butoxy group. The ether oxygen is electronegative, but the attached tert-butyl group is exceptionally bulky. Research on 4-tert-butylprolines and 4-methylprolines indicates that steric effects are the deciding factor for such alkyl groups. Therefore, the bulky 4R-tBu group is expected to drive the pyrrolidine ring of this compound toward a Cγ-endo pucker to minimize steric repulsion. This contrasts with the Cγ-exo pucker preferred by the parent (2S,4R)-4-hydroxyproline (Hyp).
Table 2: Pyrrolidine Ring Pucker Preferences of 4-Substituted Prolines
| 4-Substituent | Dominant Effect | Preferred Pucker | Reference |
|---|---|---|---|
| 4R-OH (Hyp) | Stereoelectronic | Cγ-exo | |
| 4S-OH (hyp) | Stereoelectronic | Cγ-endo | |
| 4R-F (Flp) | Stereoelectronic | Cγ-exo | |
| 4S-F (flp) | Stereoelectronic | Cγ-endo | |
| 4R-CH₃ (mep) | Steric | Cγ-endo | |
| 4S-CH₃ (Mep) | Steric | Cγ-exo | |
| 4R-O(tBu) | Steric (Predicted) | Cγ-endo |
Cis/Trans Isomerism of Prolyl Peptide Bonds in Derivatives
The Xaa-Pro peptide bond (or urethane bond in Z-derivatives) is unique in that the energy difference between the cis (ω ≈ 0°) and trans (ω ≈ 180°) conformations is small, allowing for significant populations of the cis isomer. The isomerization is a slow process that can be a rate-limiting step in protein folding. The conformational equilibrium is strongly coupled to the pyrrolidine ring pucker.
The Cγ-exo pucker is conformationally compatible with and helps to stabilize the trans amide bond. This preference is further enhanced by a potential n→π* interaction, where a lone pair from the preceding carbonyl oxygen (Oᵢ₋₁) donates electron density into the antibonding orbital of the proline carbonyl (C'ᵢ), an interaction only possible in the trans conformation.
The Cγ-endo pucker is sterically more compatible with the cis amide bond.
In this compound, the predicted Cγ-endo pucker, driven by the steric bulk of the 4R-O(tBu) group, would suggest a higher propensity for the cis conformation of the Z-N bond compared to derivatives that favor an exo pucker. Studies on other 4S-substituted prolines, which also favor an endo pucker, have shown an enhanced tendency to form cis amide bonds. However, the N-acyl group itself also plays a role; bulky N-acyl groups can sterically disfavor the cis isomer. The final equilibrium (Ktrans/cis) is a result of the complex interplay between the ring pucker bias and the specific nature of the N-terminal protecting group. For example, studies on 3-hydroxyproline (B1217163) derivatives showed that the trans/cis ratio was similar to that of Ac-Pro-OMe, suggesting the effect is not always straightforward.
Table 3: Representative trans/cis Ratios for Proline Derivatives
| Compound | Solvent | Ktrans/cis | Dominant Pucker | Reference |
|---|---|---|---|---|
| Ac-Pro-OMe | D₂O | 4.6 | Cγ-endo | |
| Ac-Hyp-OMe | - | Increased trans vs. Pro | Cγ-exo | |
| Ac-hyp-OMe | Aqueous | Low | Cγ-endo | |
| Ac-hyp-OMe | CDCl₃ | High | Cγ-endo (with H-bond) | |
| Boc-hyp(4-I-Ph)-OH | Solid State | cis observed | Cγ-endo | |
| Fmoc-hyp(4-I-Ph)-OH | Solid State | cis observed | Cγ-endo |
Stereoelectronic and Steric Effects of 4-Substituted Prolines on Peptide Conformation
The conformation of peptides containing 4-substituted prolines is dictated by a trade-off between stereoelectronic and steric effects, which determine the ring pucker and, consequently, the main-chain torsion angles (φ, ψ).
Stereoelectronic effects , primarily the gauche effect, arise from favorable hyperconjugative orbital interactions. For an electronegative 4R-substituent like the hydroxyl in Hyp, the gauche effect stabilizes the Cγ-exo pucker. This pucker preorganizes the backbone into a compact conformation (φ ≈ -60°, ψ ≈ +145°), which is favorable for structures like the polyproline II (PPII) helix and the Yaa position in collagen.
Steric effects become dominant when the 4-substituent is large and non-polar. A bulky group seeks to minimize van der Waals clashes by adopting a pseudo-equatorial position on the ring. For a 4R-substituent, this corresponds to a Cγ-endo pucker. This pucker promotes a more extended peptide conformation (φ ≈ -75°, ψ ≈ +160°), suitable for the Xaa position in collagen or for forming β-turns.
For This compound , the 4R-tert-butoxy group presents a classic case of competing influences. The oxygen atom is electronegative, but it is attached to a very bulky tert-butyl group. Studies on analogous compounds with large alkyl groups, such as 4-tert-butylproline, have shown that steric effects prevail, forcing the ring into the pucker that accommodates the bulky group equatorially. Therefore, this compound is expected to adopt a Cγ-endo pucker due to the steric demands of the tBu group, leading to a more extended backbone conformation than that of its parent compound, Z-Hyp-OMe.
Table 4: Conformational Parameters Dictated by Steric vs. Stereoelectronic Effects
| 4R-Substituent | Dominant Effect | Resulting Pucker | Typical Main-Chain Angles (φ, ψ) | Structural Preference | Reference |
|---|---|---|---|---|---|
| -OH, -F | Stereoelectronic | Cγ-exo | ~(-60°, +145°) | Compact (e.g., PPII helix) | |
| -CH₃, -C(CH₃)₃ | Steric | Cγ-endo | ~(-75°, +160°) | Extended (e.g., β-turns) | |
| -O-C(CH₃)₃ | Steric | Cγ-endo | Extended | (Predicted) |
Spectroscopic Probes for Conformational Elucidation (e.g., Intramolecular Hydrogen Bonding)
A variety of spectroscopic techniques are employed to investigate the complex conformational equilibria of proline derivatives in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying proline conformation in solution.
Cis/Trans Isomerism: The slow interconversion between cis and trans isomers on the NMR timescale often results in two distinct sets of signals for the proline ring and adjacent residues. The ratio of the integrated peak areas allows for the quantification of the Ktrans/cis equilibrium.
Ring Pucker: The conformation of the pyrrolidine ring can be deduced from ³JHα,Hβ coupling constants. Different puckers give rise to characteristic coupling patterns.
¹³C NMR: The chemical shift of the proline Cγ and Cβ carbons is highly sensitive to the cis/trans isomerization, while the Cγ shift also correlates with ring pucker.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for probing hydrogen bonding. The stretching frequency of carbonyl groups (amide C=O, ester C=O) is sensitive to its environment. Participation in a hydrogen bond weakens the C=O bond, causing a shift to a lower frequency (redshift). This method has been used to detect intramolecular hydrogen bonds in proline derivatives, which can be a key stabilizing interaction.
Intramolecular Hydrogen Bonding: In unprotected hydroxyproline derivatives, intramolecular hydrogen bonds can be a dominant conformational determinant. For instance, in Ac-(2S,4S)-hyp-OMe, a transannular hydrogen bond can form between the 4S-hydroxyl group and the backbone carbonyl oxygen. This interaction locks the ring into a specific pucker and significantly affects the trans/cis ratio. However, in This compound , the hydroxyl proton is replaced by a bulky tert-butyl group. This modification precludes the formation of such hydrogen bonds originating from the 4-position side chain. The absence of this interaction is a defining feature of its conformational landscape, simplifying the analysis to a balance between steric and stereoelectronic forces.
Advanced Analytical Methodologies for Characterization and Purity Assessment of Z Hyp Tbu Ome and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Z-Hyp(tBu)-OMe, both proton (¹H) and carbon-13 (¹³C) NMR are essential for confirming its identity and assessing its purity.
¹H NMR for Proton Environment and Isomer Ratios
¹H NMR spectroscopy provides data on the number of different types of protons, their chemical environments, and the connectivity between adjacent protons. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings; protons in electron-poor environments are "deshielded" and appear at a lower field (higher ppm), while those in electron-rich environments are "shielded" and appear at a higher field (lower ppm).
In the case of this compound, the ¹H NMR spectrum exhibits characteristic signals for the protons of the benzyloxycarbonyl (Z) group, the tert-butyl (tBu) ether, the methyl (OMe) ester, and the proline ring. The aromatic protons of the Z-group typically appear in the 7.3-7.4 ppm region. The protons of the t-butyl group are highly shielded and produce a prominent singlet around 1.1-1.2 ppm. The methyl ester protons also give a sharp singlet, generally found around 3.7 ppm. The protons on the proline ring itself present a more complex set of multiplets between approximately 2.0 and 4.5 ppm.
A key feature in the NMR spectra of N-acylated proline derivatives is the presence of conformational isomers (rotamers) due to restricted rotation around the carbamate (B1207046) (N-C=O) bond. This results in two distinct sets of signals for the protons near the nitrogen atom, corresponding to the cis and trans conformers. The ratio of these isomers (Ktrans/cis) can be determined by integrating the corresponding signals, often the well-resolved Hα proton signals. This ratio is influenced by factors such as the solvent and the nature of the acyl group.
Table 1: Typical ¹H NMR Chemical Shifts for this compound Analogs Data inferred from spectral information of similar protected proline derivatives.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| tert-Butyl (tBu) | ~ 1.1 - 1.2 | Singlet (s) |
| Proline Ring CH₂ (β, γ) | ~ 2.0 - 2.5 | Multiplet (m) |
| Proline Ring CH₂ (δ) & CH (α, γ) | ~ 3.3 - 4.5 | Multiplet (m) |
| Methyl Ester (OMe) | ~ 3.7 | Singlet (s) |
| Z-Group CH₂ | ~ 5.1 - 5.3 | Multiplet (m) |
| Z-Group Aromatic | ~ 7.3 - 7.4 | Multiplet (m) |
¹³C NMR for Carbon Backbone and Protecting Group Integrity
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. It is particularly effective for identifying quaternary carbons and carbonyl groups, which are invisible in ¹H NMR. The spectrum of this compound shows distinct signals for each carbon atom, and their chemical shifts are indicative of their chemical environment.
The integrity of the protecting groups is readily confirmed by ¹³C NMR. The tert-butyl group is characterized by a signal for the quaternary carbon around 74 ppm and a signal for the methyl carbons around 28 ppm. The benzyloxycarbonyl (Z) group shows a carbonyl signal around 155 ppm, a methylene (B1212753) carbon signal near 67 ppm, and aromatic carbon signals between 127-136 ppm. The methyl ester is identified by its carbonyl signal around 172 ppm and its methoxy (B1213986) carbon signal around 52 ppm. The presence of these signals at their expected positions confirms that the protecting groups are intact and have not been cleaved or modified during synthesis or storage.
Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound Analogs Data inferred from spectral information of similar protected proline derivatives.
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| tBu -C (CH₃)₃ | ~ 74 |
| tBu -C(C H₃)₃ | ~ 28 |
| Proline Ring (β, γ) | ~ 38 - 39 |
| Proline Ring (α, δ) | ~ 53 - 58 |
| OMe -C H₃ | ~ 52 |
| Z-Group -C H₂- | ~ 67 |
| Z-Group Aromatic | ~ 127 - 136 |
| Z-Group -C =O | ~ 155 |
| Ester -C =O | ~ 172 |
Conformer Equilibrium Analysis via Variable Temperature NMR
The existence of cis/trans isomers in this compound can be further investigated using variable temperature (VT) NMR spectroscopy. This technique allows for the study of dynamic processes, such as the interconversion between conformers.
By recording NMR spectra at different temperatures, one can observe changes in the signals of the conformers. As the temperature increases, the rate of interconversion between the cis and trans isomers also increases. If the rate becomes fast enough on the NMR timescale, the separate signals for each conformer will broaden and eventually coalesce into a single, averaged signal. Analysis of the spectra at various temperatures can provide thermodynamic and kinetic parameters for the isomerization process, such as the activation energy (Ea) and changes in enthalpy (ΔH‡) and entropy (ΔS‡). This analysis provides a deeper understanding of the conformational behavior of this compound in solution, which can be critical for its reactivity and interactions.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound, confirming its elemental composition, and assessing its purity.
Electrospray Ionization Mass Spectrometry (ESI-MS, ESI-HRMS, ESI-TOF) for Molecular Ion Detection and Purity
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile, and high molecular weight compounds like this compound without causing significant fragmentation. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets that yield gas-phase ions. For this compound, the molecular ion is typically observed as a protonated species [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺.
High-Resolution Mass Spectrometry (HRMS), often coupled with a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements (typically to within 5 ppm). This accuracy allows for the unambiguous determination of the elemental formula of the compound, providing definitive confirmation of its identity and distinguishing it from other compounds with the same nominal mass. The high sensitivity and resolution of techniques like UPLC-ESI-MS also make them ideal for detecting and quantifying trace-level impurities.
Table 3: Predicted m/z Values for this compound (C₂₀H₂₉NO₅, Exact Mass: 363.2046)
| Ion Species | Formula | Calculated m/z |
| [M+H]⁺ | [C₂₀H₃₀NO₅]⁺ | 364.2118 |
| [M+Na]⁺ | [C₂₀H₂₉NO₅Na]⁺ | 386.1938 |
| [M+K]⁺ | [C₂₀H₂₉NO₅K]⁺ | 402.1677 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is generally not feasible due to its low volatility and thermal instability.
However, GC-MS becomes a valuable tool for analyzing volatile derivatives of the compound or for detecting volatile impurities. It is a standard method for the enantiomeric analysis of amino acids, which requires a derivatization step to make the amino acids volatile. For instance, if one needed to analyze the enantiomeric purity of the hydroxyproline (B1673980) core after cleaving the protecting groups, the resulting amino acid could be derivatized (e.g., to its N-pentafluoropropionyl-2-propyl ester) and analyzed by GC-MS on a chiral column. This indirect approach allows GC-MS to be used for specific quality control assessments related to the core amino acid structure.
Table 4: List of Mentioned Compounds
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | N-benzyloxycarbonyl-4(R)-tert-butoxy-L-proline methyl ester |
| Fmoc-Hyp(tBu)-OH | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-hydroxyproline |
| Boc-mop-OBn | N-tert-butoxycarbonyl-4-methoxy-L-proline benzyl (B1604629) ester |
| Ac-Pro-OMe | N-acetyl-L-proline methyl ester |
| Ac-Hyp-OMe | N-acetyl-L-hydroxyproline methyl ester |
| Fm-Pro-OMe | N-formyl-L-proline methyl ester |
| Fm-Hyp-OMe | N-formyl-L-hydroxyproline methyl ester |
| Bu-Pro-OMe | N-butyryl-L-proline methyl ester |
| Bu-Hyp-OMe | N-butyryl-L-hydroxyproline methyl ester |
| Z-Aib-Aib-Hyp-OMe | N-benzyloxycarbonyl-α-aminoisobutyryl-α-aminoisobutyryl-hydroxyproline methyl ester |
| Z-(Aib)₅-L-Leu-(Aib)₂-OMe | N-benzyloxycarbonyl-(α-aminoisobutyryl)₅-L-leucyl-(α-aminoisobutyryl)₂ methyl ester |
Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS) for Complex Mixtures and Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique indispensable for the analysis of complex mixtures containing this compound and for assessing its purity. The methodology couples the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection provided by mass spectrometry.
In a typical workflow, the sample mixture is first injected into an HPLC system. For a protected amino acid like this compound, which possesses moderate polarity, Reverse-Phase HPLC (RP-HPLC) is commonly employed. The separation occurs on a hydrophobic stationary phase (e.g., C18) with a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile, sometimes modified with additives like trifluoroacetic acid (TFA) to improve peak shape. Components of the mixture separate based on their relative hydrophobicity, with more polar compounds eluting earlier.
As the separated components elute from the column, they are introduced into the mass spectrometer's ion source. Electrospray Ionization (ESI) is a favored technique for molecules like this compound as it is a soft ionization method that typically generates intact protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), minimizing in-source fragmentation. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), allowing for precise mass determination and confirmation of the compound's identity. The high sensitivity and selectivity of MS detection make it possible to identify and quantify this compound even at low concentrations and in the presence of co-eluting impurities.
| Parameter | Typical Condition for this compound Analysis | Purpose |
| Chromatography | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates this compound from impurities based on polarity. |
| Stationary Phase | C18 (Octadecylsilane) | Provides a hydrophobic surface for separation. |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) | Elutes compounds from the column; TFA acts as an ion-pairing agent to improve peak shape. |
| Ionization Source | Electrospray Ionization (ESI) | Generates intact molecular ions for MS analysis with minimal fragmentation. |
| Detection Mode | Positive Ion Mode | Detects protonated molecules, typically [M+H]⁺. |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap | Separates ions by their mass-to-charge ratio for identification and quantification. |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
While single-stage MS is excellent for determining molecular weight, Tandem Mass Spectrometry (MS/MS) is essential for the definitive structural elucidation of this compound and its analogs. MS/MS, or Collision-Induced Dissociation (CID), involves multiple stages of mass analysis.
The process begins by selecting the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) in the first mass analyzer. This selected ion is then passed into a collision cell, where it is fragmented by colliding with an inert gas (such as argon or nitrogen). The resulting product ions are then analyzed in a second mass analyzer, generating a fragmentation spectrum.
This spectrum provides a structural fingerprint of the molecule. The fragmentation patterns of N-alkoxycarbonyl-protected amino acids are well-studied. For this compound, characteristic fragmentation would involve the cleavage of its protecting groups:
Loss of the tert-butyl group (tBu): A neutral loss of isobutylene (B52900) (56 Da) from the O-tert-butyl ether is a common pathway.
Loss of the benzyloxycarbonyl group (Z): Fragmentation can occur via the loss of benzyl alcohol (108 Da) or toluene (B28343) (92 Da). The Fmoc protecting group, another common urethane-type protection, also shows characteristic losses.
Decarboxylation: Loss of the methyl ester group or CO₂ from the carboxyl function can also be observed.
By analyzing these specific neutral losses and the resulting fragment ions, the precise structure of this compound can be confirmed, and the structure of unknown impurities or degradation products can be deduced.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
| [M+H]⁺ | [M+H - 56]⁺ | C₄H₈ (Isobutylene) | Loss of the tert-butyl group from the ether linkage. |
| [M+H]⁺ | [M+H - 108]⁺ | C₇H₈O (Benzyl alcohol) | Cleavage of the benzyloxycarbonyl (Z) group. |
| [M+H]⁺ | [M+H - 91]⁺ | C₇H₇ (Tropylium ion) | Fragmentation of the benzyl moiety of the Z-group. |
| [M+H - 56]⁺ | [M+H - 56 - 44]⁺ | CO₂ (Carbon dioxide) | Subsequent loss of CO₂ from the carboxylic acid (after ester hydrolysis in source). |
Chromatographic Separation Techniques
Chromatographic techniques are the cornerstone for the separation and purification of this compound, as well as for the assessment of its chemical and enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) for Separation and Purity
High-Performance Liquid Chromatography (HPLC) is the most frequently applied method for analyzing non-volatile compounds like this compound. For purity assessment, a reversed-phase C18 column is typically used with a mobile phase consisting of an acetonitrile/water gradient containing an acid modifier like TFA.
The purity of a sample is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The presence of the benzyloxycarbonyl (Z) group provides a strong chromophore, allowing for sensitive detection using a UV detector, typically at wavelengths around 214 nm or 254 nm. Modern HPLC systems, including Ultra-High-Performance Liquid Chromatography (UHPLC), offer high resolution, allowing for the separation of closely related impurities such as deprotected analogs or by-products from synthesis.
| Parameter | Typical Condition | Purpose |
| Column | Zorbax 300 SB-C18 (or equivalent) | Separation based on hydrophobicity. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the gradient. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component of the gradient. |
| Gradient | Linear gradient (e.g., 5% to 95% B over 30 min) | To elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 214 nm / 254 nm | Detection of the Z-group chromophore. |
| Purity Calculation | Area % of main peak relative to total peak area | Quantifies the purity of the compound. |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. Amino acids and their protected derivatives are polar, non-volatile, and often thermally labile, meaning they would decompose at the high temperatures required for GC analysis. Therefore, GC analysis necessitates chemical derivatization to convert the analyte into a more volatile and thermally stable form.
For a compound like this compound, a typical derivatization strategy would first involve the removal of the protecting groups (Z and tBu) to yield hydroxyproline methyl ester, followed by derivatization of the remaining polar functional groups (the secondary amine and the hydroxyl group). A common and effective method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). These reagents replace the active hydrogens on the amine and hydroxyl groups with nonpolar silyl (B83357) groups (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl), significantly increasing the compound's volatility. The resulting derivatives can then be readily separated and analyzed by GC-MS.
| Derivatization Step | Reagent | Purpose |
| 1. Deprotection (Hypothetical) | Catalytic Hydrogenation (for Z) / Acidolysis (for tBu) | To remove protecting groups, yielding the core amino acid ester. |
| 2. Volatilization | BSTFA or MTBSTFA in Acetonitrile | To convert polar -NH and -OH groups into volatile silyl ethers/amines for GC analysis. |
Chromatographic Resolution of Enantiomers
Hydroxyproline contains two chiral centers, and this compound can therefore exist as multiple stereoisomers. Distinguishing between these enantiomers and diastereomers is critical, as biological activity is often stereospecific. HPLC using a Chiral Stationary Phase (CSP) is the predominant method for this purpose.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamate derivatives (e.g., Chiralcel® OD, Chiralpak® AD, Chiralpak® AS), are highly effective for separating the enantiomers of N-protected amino acids and their esters. The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like 2-propanol or ethanol, is crucial for achieving optimal resolution. Studies have shown that N-benzyloxycarbonyl (Z) protected amino acids often exhibit excellent enantiomeric separations on these types of columns.
| CSP Type | Typical Mobile Phase | Application Notes |
| Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel® OD-H) | Hexane / 2-Propanol | Good to excellent separation for N-Z-amino acid esters. L-isomers often elute before D-isomers. |
| Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AD-H) | Hexane / Ethanol / TFA | Effective for various proline derivatives; resolution is sensitive to alcohol content. |
| Amylose tris((S)-α-methylbenzylcarbamate) (Chiralpak® AS) | Hexane / 2-Propanol / TFA | Shows high enantioselectivity for both N-Boc and N-Z protected amino acids. |
Pre- and Post-Column Derivatization for Enhanced Detection in Chromatography
While the Z-group in this compound allows for direct UV detection, derivatization techniques are vital for enhancing detection sensitivity and selectivity, especially when analyzing for impurities that may lack a chromophore (e.g., free hydroxyproline). Derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column).
Pre-column derivatization involves reacting the analyte with a labeling reagent before injection into the HPLC. This approach offers high sensitivity and a wide choice of reagents. Reagents like Dansyl Chloride or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) react with primary and secondary amines to yield highly fluorescent derivatives, enabling detection at very low levels. O-phthalaldehyde (OPA) is another common reagent, though it reacts only with primary amines unless a thiol is present.
Post-column derivatization involves adding the derivatizing reagent to the column eluent after the separation has occurred. This method is highly reproducible and less susceptible to interference from the sample matrix. The classic example is the use of ninhydrin, which reacts with most amino acids upon heating to produce a deep purple color, detectable with a visible light detector.
These techniques are crucial for a comprehensive purity profile, ensuring that even trace-level impurities without inherent UV absorbance are detected and quantified.
| Method | Reagent | Detection | Target Analytes | Key Features |
| Pre-Column | Dansyl Chloride | Fluorescence / UV | Primary & Secondary Amines | Forms stable, strongly fluorescent derivatives. |
| Pre-Column | o-Phthalaldehyde (OPA) | Fluorescence / UV | Primary Amines | Fast reaction at room temperature; requires a thiol co-reagent. |
| Pre-Column | 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Fluorescence / UV | Primary & Secondary Amines | Forms stable derivatives with minimal by-product interference. |
| Post-Column | Ninhydrin | Visible Absorbance (570 nm) | Primary & Secondary Amines | Robust and well-established method, often used in dedicated amino acid analyzers. |
Computational and Theoretical Investigations of Z Hyp Tbu Ome and Its Analogs
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are cornerstones of computational chemistry, enabling the study of molecular motion and interactions over time. These methods are particularly valuable for understanding flexible molecules such as protected amino acids and the peptides they form.
The accuracy of MD simulations heavily relies on the force field used, which is a set of parameters describing the potential energy of the system. Different force fields can yield varying results for the secondary structure propensities of peptides. For instance, studies on peptides with a high tendency to form polyproline II (PPII) structures have shown that while all tested force fields (including Amber and CHARMM variants) sample PPII conformations, they do so to different extents and with different preferences for other structures like β-sheets.
Simulations of collagen-like peptides have highlighted the importance of the proline ring pucker conformation. The development of new molecular mechanics parameters for hydroxyproline (B1673980) has been essential to correctly reproduce its pucker preference, which in turn helps to stabilize the collagen triple helix. Atomistic MD simulations have been used to investigate the effects of various amino acid substitutions on the structural transitions and thermal stability of collagen mimetic peptides (CMPs). These simulations can quantify atomic-level rearrangements and interactions, such as backbone root mean square deviations (RMSD) and water-mediated hydrogen bonding.
Molecular Mechanics Force Fields (MMFFs) are the engine behind MD simulations and are also used for static energy calculations to predict binding properties and stable conformations. The development of robust force fields is an ongoing area of research. The Open Force Field (OpenFF) initiative, for example, has developed the Sage force field for drug-like small molecules, which is designed to be compatible with AMBER force fields for biopolymers. This allows for accurate simulations of protein-ligand systems.
Force field parameters for non-standard amino acids, such as O-tert-butyl-hydroxyproline found in Z-Hyp(tBu)-OMe, are critical for accurate modeling. Computational analyses of acetyl-hydroxyproline methyl ester (Ac-hyp-OMe), an analog, have shown that transannular hydrogen bonds can be a key determinant of conformation. Such intramolecular interactions can significantly alter the main-chain torsion angles (φ and ψ) from their expected values, influencing the peptide's preorganization and stability. Conformational searches using methods like Monte Carlo/Energy Minimization (MC/EM) with force fields such as OPLS3 can be employed to investigate the structural basis for the reactivity of molecules, including how conformation influences cyclization rates in self-immolative spacers. However, it is acknowledged that current force fields may not always correctly describe strained fragments within proteins, sometimes necessitating quantum mechanical approaches for accurate representation.
Molecular Dynamics (MD) Simulations in Peptide Systems
Prediction of Physicochemical Behavior of Protected Amino Acids
Computational methods are increasingly used to predict the physicochemical properties of molecules, which is crucial for applications like designing purification processes in peptide synthesis.
Hydrophobicity is a key physicochemical property that influences the behavior of peptides and proteins, including their retention in reversed-phase chromatography. While many hydrophobicity scales exist for natural amino acids, there is a lack of data for the protected amino acids used in peptide synthesis.
Recently, experimental work has focused on determining the hydrophobicity indices for a large set of protected amino acids by measuring their retention times in Reversed-Phase Liquid Chromatography (RPLC). This research provides valuable data that can be used to build and validate computational models. Computational approaches can also be used to evaluate hydrophobicity. For example, local hydrophobicity can be assessed using hydropathy plots based on established scales like the Kyte-Doolittle scale, and changes due to amino acid substitutions can be quantified. For non-natural amino acids, solubility predictors can be adapted by fitting their calculated hydrophobicity values to existing scales, enabling the prediction of solubility for peptides containing these modified residues.
| Protecting Group | Hydrophobicity Index |
| Trt (Trityl) | 20.3 |
| Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | 16.2 |
| tBu (tert-Butyl) | 7.2 |
| Boc (tert-Butoxycarbonyl) | 5.8 |
| Data adapted from reference . The index is derived from the retention time difference relative to an unprotected analogue. |
Predicting the retention time of peptides in RPLC is a significant challenge and an active area of research. Accurate predictions can greatly assist in method development for purification and in protein identification in proteomics.
Early models often predicted retention times by simply summing the contributions (retention coefficients) of individual amino acid residues. While effective for small peptides (up to ~20 residues), this approach often fails for larger molecules where conformational effects become more significant.
More sophisticated approaches use Quantitative Structure-Retention Relationships (QSRR) to correlate retention times with molecular descriptors. These descriptors, often calculated using quantum mechanics, can represent properties like surface area, hydrophobicity, and polarity. Machine learning techniques, particularly Artificial Neural Networks (ANNs), have shown great promise in this area. ANN-based models can handle non-linear relationships and simultaneously consider molecular descriptors and instrumental conditions to predict retention times with high accuracy, often with prediction errors below 2.5%. These models have been successfully applied to predict retention for sets of amino acid derivatives and peptides under various gradient conditions. The data generated from experimental hydrophobicity studies on protected amino acids has been shown to facilitate the prediction of RPLC retention times for protected peptide fragments with an uncertainty of less than ±1.5%.
The following table illustrates the performance of an ANN-based model for predicting retention times compared to a traditional linear model.
| Model Type | Peptide Set | Correlation Coefficient (R²) |
| Artificial Neural Network (ANN) | 834 peptides (<50 residues) | 0.928 |
| Multiple Linear Regression (MLR) | (Control) | Lower than ANN |
| Data adapted from references . |
Hydrophobicity Index Determination for Protected Amino Acids
Structure-Activity Relationship (SAR) Studies and Rational Design of Derivatives
The rational design of derivatives based on the hydroxyproline (Hyp) scaffold, a core component of this compound, has been extensively guided by structure-activity relationship (SAR) studies, particularly for inhibitors of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The interaction between VHL and the Hypoxia Inducible Factor-1α (HIF-1α) is a critical cellular process, and its modulation by small molecules has been a significant focus of research. The Hyp residue is central to this interaction, making its derivatives promising starting points for inhibitor design.
Initial fragment-based and structure-guided design efforts identified key interaction points. The core hydroxyproline mimics the crucial Hyp564 residue of HIF-1α, with its hydroxyl group forming essential hydrogen bonds with Ser111 and His115 in the VHL binding pocket. The design of this compound analogs involves modifications at two main positions relative to the central Hyp core: the acyl group at the nitrogen (Left-Hand Side, LHS) and the substituent attached to the carboxyl group (Right-Hand Side, RHS).
Systematic SAR studies have elucidated the impact of various functional groups on binding affinity. The tert-butyl group on the hydroxyproline side chain, as seen in this compound, has been shown to be important. In related inhibitor series, replacing the acetyl group of a lead compound with a tert-Leu residue (containing a tert-butyl group) was found to be essential for superior VHL binding affinity. Conversely, substitution with other amino acids like Pro, Hyp, or phenylglycine led to a notable reduction in binding affinity.
Optimization of the RHS has involved replacing the initial benzyl (B1604629) group with various moieties to enhance interactions with residues like Tyr98. Studies on 5-membered heterocyclic substituents in the para-position of a benzyl fragment systematically investigated their effect on binding. For the LHS, in silico predictions identified an isoxazole (B147169) moiety as a promising element, which was subsequently confirmed through binding experiments.
A detailed follow-up study that systematically optimized the LHS and RHS separately before a combinatorial optimization led to the development of highly potent inhibitors. This rational, structure-guided approach, which combines chemical synthesis, binding assays, and X-ray crystallography, has successfully improved ligand affinity from high micromolar to low nanomolar concentrations. The resulting data provides a clear roadmap for designing new derivatives.
| Compound/Analog | Modification from Parent Structure | Binding Affinity (IC₅₀ or Kd) | Source |
| Analog 1 | Initial design with LHS isoxazole and RHS benzyl group | High µM | |
| Analog 2 | Smaller fragment than Analog 1 | Unable to fully displace probe | |
| Analog 3 (VH032-related) | Exchange of tert-Leu with Pro, Hyp, or phenylglycine | ~3.5- to 5-fold reduced affinity | |
| Analog 4 (VH101-related) | Replacement of LHS methyl with a cyclopropyl (B3062369) ring | ~1.4-fold increased affinity | |
| Optimized Ligand 7 | Combinatorial optimization of LHS and RHS | Kd = 39 nM | |
| Optimized Ligand 15 | Optimized aryl group on RHS | IC₅₀ = 1.6 µM |
To further refine the design of hydroxyproline-based inhibitors, Quantitative Structure-Activity Relationship (QSAR) modeling has been employed. These computational studies aim to build a statistically significant correlation between the structural properties of the compounds and their biological activity, providing predictive models for designing novel, more potent derivatives.
For a series of hydroxyproline-based inhibitors targeting the VHL/HIF-1α interaction, both 2D- and 3D-QSAR models have been developed. The 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been particularly insightful. These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties should be modified to enhance inhibitory activity.
The developed models demonstrated satisfactory statistical parameters, indicating their robustness and predictive power. For instance, one study reported a CoMFA model with a cross-validated correlation coefficient (q²) of 0.637 and a non-cross-validated correlation coefficient (r²) of 0.955. The CoMSIA model in the same study yielded a q² of 0.649 and an r² of 0.954. A 2D-QSAR model developed using Genetic Function Approximation (GFA) also showed good predictive ability with a q² of 0.721.
These QSAR models have been used in conjunction with molecular docking and other techniques for the virtual screening of new molecular databases, successfully identifying novel hydroxyproline derivatives with predicted high inhibitory potential against the VHL/HIF-1α interaction.
| QSAR Model | Cross-Validated (q²) | Non-Cross-Validated (r²) | Predictive (r²pred) | Source |
| CoMFA | 0.637 | 0.955 | 0.944 | |
| CoMSIA | 0.649 | 0.954 | 0.911 | |
| GFA (2D-QSAR) | 0.721 | 0.801 | 0.861 |
Enantioselective Binding and Recognition Studies with Macrocyclic Receptors
The stereochemistry of the hydroxyproline core is paramount for its biological activity. For instance, the trans epimer of hydroxyproline is an absolute requirement for binding to VHL, while the cis epimer abrogates this interaction. This stereospecificity highlights the importance of enantioselective recognition, a field where macrocyclic receptors have emerged as powerful tools.
Macrocyclic hosts, such as those based on calixarenes and cyclodextrins, are capable of selectively binding specific enantiomers of guest molecules, including amino acids and their derivatives. This recognition is driven by a combination of non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and steric complementarity between the host's chiral cavity and the guest molecule.
While direct studies on the enantioselective binding of this compound itself by synthetic macrocycles are not widely reported, related research provides strong proof-of-principle. Water-soluble calix resorcinarenes functionalized with trans-4-hydroxyproline and trans-3-hydroxyproline moieties have been synthesized and shown to be particularly effective as chiral NMR solvating agents. They induce significant non-equivalence in the NMR spectra of chiral substrates, demonstrating their ability to discriminate between enantiomers in solution. The aromatic rings of the calixarene (B151959) host provide a shielding environment, and the chiral hydroxyproline pendants create a specific binding site that differentiates between the enantiomers of guest molecules.
Emerging Research Directions and Future Prospects in Protected Hydroxyproline Chemistry
Advancements in High-Throughput and Automated Synthesis of Protected Amino Acids
The synthesis of peptides and peptidomimetics has been significantly propelled by advancements in high-throughput and automated synthesis techniques. Initially developed for peptide synthesis, solid-phase synthesis (SPS) has become a cornerstone of modern chemical and biological research, enabling the rapid creation of complex molecules. This methodology involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support, which simplifies purification and is highly amenable to automation.
Modern automated peptide synthesizers have achieved a high degree of sophistication, with precise control over reaction parameters such as temperature, pH, and reagent addition sequences. This has dramatically improved the efficiency and purity of synthesized peptides, allowing for the construction of long and complex sequences. The evolution of protecting group strategies, such as the now-prevalent Fmoc (9-fluorenylmethyloxycarbonyl)/tBu (tert-butyl) strategy, has been instrumental in the success of automated synthesis. The Fmoc group is readily removed under mild basic conditions, making it compatible with acid-labile side-chain protecting groups and eliminating the need for harsh cleavage conditions.
Recent innovations are further expanding the capabilities of automated synthesis. For instance, the development of novel resins and linkers allows for the synthesis of protected peptide fragments that can be used in subsequent convergent synthesis strategies. Additionally, flow-based peptide synthesis platforms are emerging as a powerful tool for the rapid synthesis of long peptides. The "teabag" approach in parallel solid-phase synthesis allows for the simultaneous synthesis of multiple peptides. Furthermore, new methodologies are being developed for the high-throughput synthesis of non-natural amino acids, including chiral α,α-disubstituted amino acids, which are valuable for creating peptides with enhanced metabolic stability and defined conformations. These advancements are laying the groundwork for the high-throughput synthesis of highly functionalized and structurally diverse peptidomimetics.
Integration of Computational Methods with Experimental Design for Amino Acid and Peptide Research
The integration of computational methods with experimental design is revolutionizing the field of amino acid and peptide research, offering powerful tools to accelerate the discovery and optimization of novel therapeutics and materials. This synergy allows researchers to navigate the vast sequence space of peptides and predict their properties with increasing accuracy, thereby guiding experimental efforts and reducing the costs associated with traditional trial-and-error approaches.
This computational-experimental feedback loop is particularly valuable for designing peptides with specific properties. For example, computational methods can be used to screen large virtual libraries of peptides to identify candidates with high binding affinity to a specific target. These candidates can then be synthesized and experimentally validated, with the results feeding back into the computational models to refine their predictive power. This iterative process has already led to the design of mini-proteins and peptide-based drugs with enhanced stability and bioavailability. The characterization of amino acid preferences of peptide-binding domains can be efficiently performed using computational methods, guiding the design of mediators for protein-protein interactions.
However, challenges remain, particularly in accurately modeling the high degree of flexibility inherent in many peptides and the limitations of current force fields. Overcoming these challenges will require further development of computational methods and the continued generation of high-quality experimental data to train and validate these models.
Development of Novel Protecting Groups and Coupling Chemistries for Hydroxyproline (B1673980)
The unique structural features of hydroxyproline (Hyp), particularly the presence of a hydroxyl group on its pyrrolidine (B122466) ring, make it a valuable building block for creating conformationally constrained peptides and peptidomimetics. The development of novel protecting groups and coupling chemistries for hydroxyproline is a key area of research aimed at expanding its utility in peptide synthesis.
A significant advancement is the "proline editing" strategy, which allows for the late-stage functionalization of hydroxyproline residues within a peptide. In this approach, an unprotected or orthogonally protected hydroxyproline is incorporated into a peptide during solid-phase peptide synthesis (SPPS). After synthesis, the hydroxyl group can be selectively modified through a variety of chemical transformations, including Mitsunobu reactions, oxidations, reductions, and acylations, to generate a diverse range of 4-substituted proline derivatives. This method obviates the need for the often lengthy solution-phase synthesis of individual protected proline analogues.
The choice of protecting group for the hydroxyproline hydroxyl is crucial for its successful incorporation and subsequent modification. While the tert-butyl (tBu) ether is a common protecting group, its removal often requires harsh acidic conditions that can cleave the peptide from the resin. To address this, researchers have explored the use of more labile protecting groups or the incorporation of unprotected hydroxyproline, followed by in situ protection on the solid support. For example, the trityl group has been used for the temporary protection of the hydroxyl group, which can be selectively removed post-synthesis.
In parallel, new coupling reagents and strategies are being developed to improve the efficiency of incorporating sterically hindered or otherwise challenging amino acids like protected hydroxyproline derivatives. The development of novel sulfur and selenium-containing bis-α-amino acids derived from 4-hydroxyproline (B1632879), which are suitably protected for solid-phase applications, further expands the chemical space accessible to peptide chemists. These advancements in protecting group and coupling chemistries are enabling the synthesis of increasingly complex and functionalized hydroxyproline-containing peptides for a wide range of applications.
Exploration of Z-Hyp(tBu)-OMe and Related Compounds in Bioorthogonal Chemistry
The field of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, has opened up new avenues for studying and manipulating biological molecules. The incorporation of amino acids bearing bioorthogonal functional groups into peptides and proteins allows for their specific labeling, imaging, and tracking in a cellular context.
Hydroxyproline derivatives, including this compound and related compounds, are emerging as valuable tools in this area. The "proline editing" approach, for instance, enables the introduction of a wide array of reactive handles onto the proline scaffold, which can then be used for bioorthogonal conjugation reactions. These handles include azides and alkynes for click chemistry (azide-alkyne cycloaddition), tetrazines for reaction with trans-cyclooctenes, and aryl halides for palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions.
Specifically, the synthesis of 4R- and 4S-iodophenyl ethers of hydroxyproline provides a platform for rapid and specific modification via Suzuki and Sonogashira reactions in aqueous environments. Similarly, the introduction of a pentynoate ester or a propargyl thioether onto the hydroxyproline ring furnishes an alkyne functional group for click chemistry. These modified hydroxyproline derivatives not only provide a site for bioorthogonal ligation but also induce specific conformational preferences in the peptide backbone, which can be used to modulate biological activity. The ability to install these functional groups stereospecifically at the 4-position of the proline ring further enhances the precision of this approach.
The application of these hydroxyproline-based bioorthogonal handles extends to the development of novel phosphine (B1218219) catalysts for asymmetric synthesis and the construction of complex natural products. The exploration of this compound and its derivatives in bioorthogonal chemistry is a rapidly growing area with the potential to provide powerful new tools for chemical biology and drug discovery.
Future Applications in Peptide and Complex Natural Product Synthesis
The advancements in protected hydroxyproline chemistry, particularly with compounds like this compound, are poised to have a significant impact on the future of peptide and complex natural product synthesis. The ability to introduce conformational constraints and diverse functionalities through modified hydroxyproline residues opens up new possibilities for designing molecules with enhanced biological activity and tailored properties.
In peptide science, the use of protected hydroxyproline derivatives will continue to be crucial for developing peptidomimetics with improved stability, bioavailability, and target specificity. The conformational rigidity imparted by the proline ring can be fine-tuned by the nature of the substituent at the 4-position, allowing for the precise control of peptide secondary structure. This is particularly important for mimicking the bioactive conformations of natural peptides and for designing inhibitors of protein-protein interactions. The development of hydroxyproline-derived biomimetic polymers also holds promise for applications in materials science and biomedicine.
In the realm of complex natural product synthesis, protected hydroxyproline derivatives serve as versatile chiral building blocks. The stereoselective synthesis of complex molecules containing the 2-azabicyclo[3.3.1]nonane motif, a core structure in many alkaloids, has been achieved using a palladium and 4-hydroxyproline co-catalyzed desymmetrization reaction. The ability to synthesize both enantiomers of a target molecule can often be achieved by using pseudoenantiomeric catalysts derived from hydroxyproline. Furthermore, the incorporation of arabinosylated hydroxyproline building blocks has enabled the total synthesis of complex plant peptide hormones.
Looking ahead, the continued development of high-throughput synthesis methods, coupled with predictive computational models, will accelerate the exploration of the vast chemical space offered by protected hydroxyproline derivatives. This will undoubtedly lead to the discovery of novel peptides and natural product analogues with potent therapeutic properties and other valuable applications.
Q & A
Q. How do steric effects from the tert-butyl group influence the conformational dynamics of this compound?
- Methodological Answer : Perform rotational barrier calculations using DFT to evaluate tert-butyl group hindrance. Compare potential energy surfaces (PES) for rotamer interconversion with variable-temperature NMR data. Correlate steric parameters (e.g., A-values) with observed dihedral angle restrictions in MD simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
